molecular formula C14H11ClN2O B8437163 7-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one

7-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8437163
M. Wt: 258.70 g/mol
InChI Key: DWOQLJMJDQSCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C14H11ClN2O and its molecular weight is 258.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

7-chloro-2-pyridin-3-yl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C14H11ClN2O/c15-11-4-3-10-5-7-17(14(18)13(10)8-11)12-2-1-6-16-9-12/h1-4,6,8-9H,5,7H2

InChI Key

DWOQLJMJDQSCNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper iodide (15.6 mg, 0.0824 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (28.3 mg, 0.2472 mmol) and potassium phosphate (437.3 mg, 2.0604 mmol) were added to 1,4-dioxane (20 mL) degassed with argon for 30 minutes. The reaction mixture was purged with argon for a further 20 minutes followed by the addition of 7-chloro-3,4-dihydro-2H-isoquinolin-1-one (I-1d: 150 mg, 0.82417 mmol) and 3-bromo-pyridine (88.9 mL, 0.9065 mmol). The reaction mixture was heated to reflux at 110° C. for 12 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mixture was filtered and the filtrate was concentrated. Purification by column chromatography on silica gel (10% methanol in CHCl3) afforded 90 mg of the product (42.2% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
88.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
28.3 mg
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
437.3 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
15.6 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.